1,2,3,4-Tetrahydroquinoline-7-sulfonic acid
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Overview
Description
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid is an organic compound with the molecular formula C9H11NO3S. It is a derivative of tetrahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The sulfonic acid group attached at the 7th position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid can be synthesized through various methods. One common approach involves the Povarov reaction, which is a [4+2] cycloaddition reaction between an aromatic Schiff base and an electron-rich olefin under the catalysis of Lewis or Brønsted acids . Another method involves the hydrogenation of quinoline derivatives using homogeneous or heterogeneous catalysts under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use metal catalysts such as palladium or platinum supported on carbon, and the reactions are carried out in high-pressure reactors to achieve efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as alpha-2A adrenergic receptor and phenylethanolamine N-methyltransferase, leading to various pharmacological effects . The compound’s sulfonic acid group enhances its solubility and reactivity, allowing it to participate in diverse biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A similar compound with a slightly different structure, lacking the sulfonic acid group.
Quinoline: The parent compound of tetrahydroquinoline, which lacks the hydrogenated piperidine ring.
Dihydroquinoline: A partially hydrogenated derivative of quinoline.
Uniqueness
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQWATUHZIFCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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